6-(3-碘苯基)-6-氧代己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

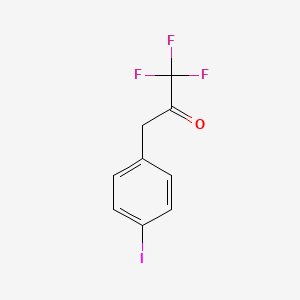

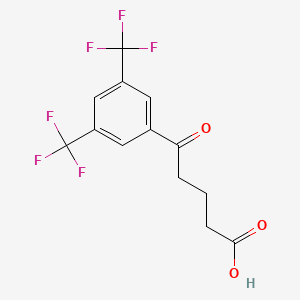

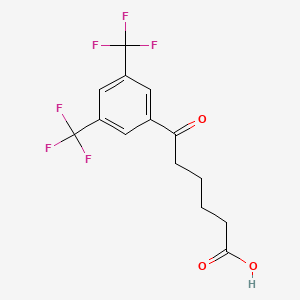

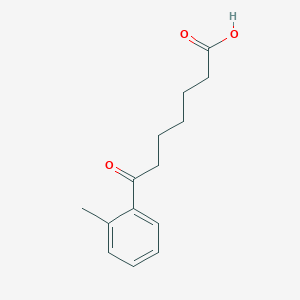

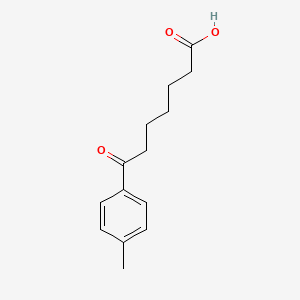

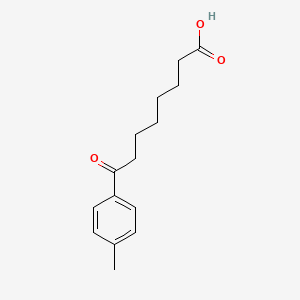

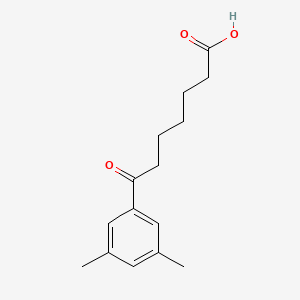

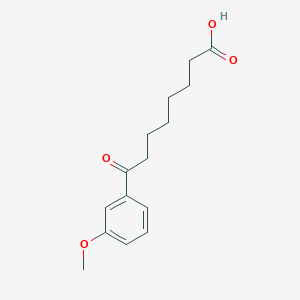

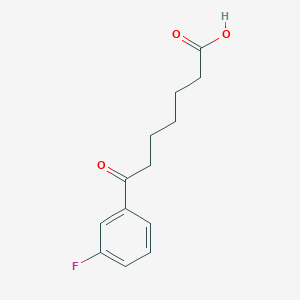

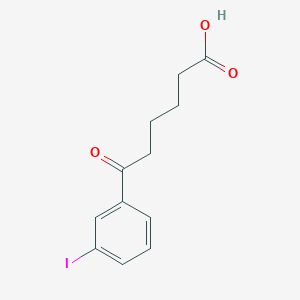

The compound “6-(3-Iodophenyl)-6-oxohexanoic acid” is a carboxylic acid with an iodine atom on the phenyl group. The presence of the iodine atom suggests that this compound could be used in various organic reactions as iodine is a good leaving group. The carboxylic acid group (-COOH) is a polar functional group that can participate in hydrogen bonding, making this compound likely to be soluble in water .

Molecular Structure Analysis

The molecular structure of “6-(3-Iodophenyl)-6-oxohexanoic acid” would consist of a six-carbon chain (hexanoic acid) with a carboxylic acid group at one end and an iodophenyl group attached to the other end . The exact structure would need to be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis

The compound “6-(3-Iodophenyl)-6-oxohexanoic acid” could potentially undergo a variety of chemical reactions. The iodine atom on the phenyl ring makes it a good leaving group, which means it could be replaced by other groups in a substitution reaction . The carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(3-Iodophenyl)-6-oxohexanoic acid” would depend on its molecular structure. As a carboxylic acid, it would be expected to exhibit strong hydrogen bonding, resulting in a higher boiling point compared to hydrocarbons of similar molecular weight . The presence of the iodine atom could increase the compound’s density and molecular weight .科学研究应用

合成和抗炎性质

已合成6-(3-碘苯基)-6-氧代己酸及相关化合物,并评估其抗炎性质。例如,通过缩合反应合成了一系列6-芳基-4-氧代己酸,包括结构类似于6-(3-碘苯基)-6-氧代己酸的化合物。这些化合物已经进行了非甾体类抗炎药(NSAID)活性测试,在体内显示出显著的抗炎效果 (Abouzid et al., 2007)。

分析表征和碎裂研究

使用质谱技术对化合物的结构类似物进行了表征。对5-氧代己酸和6-氧代庚酸的碰撞诱导解离下的碎裂行为进行了研究,揭示了与理解类似化合物如6-(3-碘苯基)-6-氧代己酸相关的独特碎裂模式 (Kanawati et al., 2007)。

酶促生产方法

研究还集中在用于生产类似化合物的酶促方法上。开发了一种使用ω-氨基氧化酶从6-氨基己酸生产6-氧代己酸的酶促方法,这对于生产或修改类似于6-(3-碘苯基)-6-氧代己酸的化合物可能是相关的 (Yamada et al., 2017)。

在有机合成和聚合物化学中的应用

已合成各种相关化合物,并在有机合成和聚合物化学中使用。例如,合成(Z)-2-[(Z)-3-烯基异苯并呋喃-1(3H)-基] 乙酸衍生物涉及与3-(2-碘苯基)-3-氧代丙酸衍生物的反应,这些衍生物在结构上与6-(3-碘苯基)-6-氧代己酸相关 (Kobayashi et al., 2008)。

生物转化和环境研究

已通过真菌如黄孢霉对类似化合物(如6:2 氟代端基醇)进行了生物转化研究。这些研究有助于了解类似于6-(3-碘苯基)-6-氧代己酸的化合物的环境命运和潜在的生物修复应用 (Tseng et al., 2014)。

作用机制

Target of Action

Compounds with similar structures, such as 3-iodo-tyrosine, have been found to interact withTyrosine–tRNA ligase in Escherichia coli .

Mode of Action

Based on the interaction of similar compounds with their targets, it can be inferred that this compound may interact with its target enzyme to influence its activity, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

Related compounds like 3-iodo-tyrosine are involved in theThyroid Hormone Synthesis Metabolic Pathway .

Result of Action

Similar compounds like 3-iodo-tyrosine are known to influence the activity of specific enzymes, which could lead to changes in cellular processes .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .

属性

IUPAC Name |

6-(3-iodophenyl)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO3/c13-10-5-3-4-9(8-10)11(14)6-1-2-7-12(15)16/h3-5,8H,1-2,6-7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUJKKRJIGVNEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645398 |

Source

|

| Record name | 6-(3-Iodophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Iodophenyl)-6-oxohexanoic acid | |

CAS RN |

898790-86-8 |

Source

|

| Record name | 3-Iodo-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-Iodophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。